2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
The exact mass of the compound this compound is 304.10592162 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-[2-(2,4-dioxo-1H-pyrimidin-6-yl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-11-5-3-4-9(13(11)14(19)22-2)6-7-10-8-12(18)17-15(20)16-10/h3-5,8H,6-7H2,1-2H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUZYVJVOYAXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=CC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors, contributing to their therapeutic potential.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells, impacting their bioavailability.
Biological Activity
The compound 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is an intriguing molecule due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound belongs to a class of pyrimidine derivatives, characterized by the presence of a dioxo tetrahydropyrimidine core. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The synthetic pathway often includes cycloaddition reactions and modifications to the pyrimidine ring to yield the final ester product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 (Colon Cancer) | 9 nM |
| Compound B | MCF-7 (Breast Cancer) | 17 nM |
| Compound C | HeLa (Cervical Cancer) | 0.63 - 0.85 µM |
These findings suggest that This compound may exhibit similar bioactivity due to its structural features that facilitate interactions with cellular targets involved in tumor growth and proliferation .
The proposed mechanism of action for pyrimidine derivatives involves the inhibition of key enzymes involved in nucleic acid synthesis and cell division. This inhibition leads to apoptosis in cancerous cells. Additionally, some derivatives have been noted for their ability to disrupt tubulin assembly, further contributing to their anticancer efficacy .
Case Studies
- Screening for Anticancer Activity : A study conducted on various drug libraries identified a novel anticancer compound with a similar structure as the target compound. This study utilized multicellular spheroids as a model to assess drug efficacy in a more physiologically relevant environment .
- In Vivo Studies : Animal models treated with pyrimidine derivatives have demonstrated reduced tumor size and increased survival rates compared to controls. These studies underline the potential therapeutic applications of compounds like This compound in cancer treatment.
Safety and Toxicity
While promising results have been observed regarding efficacy, safety profiles of these compounds are crucial for clinical applications. Preliminary toxicity assessments indicate that many derivatives exhibit acceptable safety margins; however, detailed toxicological studies are necessary to ascertain the safety of This compound before advancing to clinical trials.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds derived from pyrimidines exhibit significant antimicrobial properties. The 2,6-dioxo-1,2,3,6-tetrahydropyrimidine moiety has been linked to enhanced antibacterial and antifungal activity. A study demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit tumor growth in vitro has been documented. For instance, studies have shown that modifications in the pyrimidine structure can lead to increased cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester have also been explored. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a therapeutic application in treating inflammatory diseases .
Agricultural Applications
Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide development. Research shows that similar pyrimidine derivatives can act as herbicides by inhibiting specific metabolic pathways in plants. This opens avenues for developing selective herbicides that target weed species without harming crops .
Plant Growth Regulators
Studies have indicated that certain pyrimidine derivatives can function as plant growth regulators. They may enhance growth parameters such as root elongation and leaf expansion. This application is particularly relevant in agricultural biotechnology for improving crop yields under stress conditions .
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be used in synthesizing novel polymers with desirable mechanical properties. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted drug delivery in cancer therapy. The encapsulation efficiency and release profile of drugs loaded with this compound are areas of active research .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
